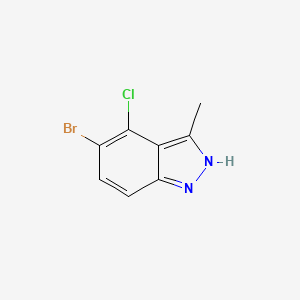

5-bromo-4-chloro-3-methyl-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-4-chloro-1-methyl-1H-indazole is a heterocyclic aromatic organic compound . It has a CAS Number of 1785427-70-4 and a molecular weight of 245.51 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of 1H-indazoles, including 5-bromo-4-chloro-3-methyl-1H-indazole, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The IUPAC name of the compound is 5-bromo-4-chloro-1-methyl-1H-indazole . The InChI code is 1S/C8H6BrClN2/c1-12-7-3-2-6 (9)8 (10)5 (7)4-11-12/h2-4H,1H3 .Chemical Reactions Analysis

The chemical reactions of 1H-indazoles have been studied, and various synthetic approaches have been developed . These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

5-Bromo-4-chloro-1-methyl-1H-indazole is a solid compound . It has a molecular weight of 245.51 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Modification

5-bromo-4-chloro-3-methyl-1H-indazole serves as a foundational chemical structure for synthesis and modification, leading to the production of various novel compounds. For instance, protected 5-bromoindazoles are utilized in Buchwald reactions with amines, demonstrating the versatility of 5-bromoindazoles in generating novel derivatives under different conditions, including strongly basic and mildly acidic conditions. This process highlights the compound's potential in regioselective protection and subsequent coupling reactions, laying the groundwork for further chemical exploration and application in creating new molecules with potential biological or material properties (Slade et al., 2009).

Potential Biological Activities

Research into the analogs and derivatives of this compound often explores their potential biological activities. For example, the synthesis of chloro and bromo substituted compounds from similar structural families has demonstrated significant analgesic activities in preclinical models, suggesting that modifications of the indazole nucleus can lead to pharmacologically active agents. These findings indicate the potential of this compound and its derivatives in contributing to the development of new therapeutic agents, particularly in pain management (Bachar & Lahiri, 2004).

Corrosion Inhibition

Indazole derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. For instance, certain triazole derivatives have shown exceptional efficiency in protecting mild steel against corrosion in acidic media. These studies provide insights into the application of indazole derivatives in industrial settings, where corrosion resistance is crucial. The effectiveness of these compounds as corrosion inhibitors showcases their potential utility in enhancing the longevity and durability of metal structures and components (Lagrenée et al., 2002).

Antimicrobial Properties

The synthesis and exploration of new S-derivatives of related structures have also highlighted potential antimicrobial properties. These compounds have been compared to known antibiotics, such as kanamycin, for their efficacy against a range of microorganisms. Such research underscores the potential of this compound derivatives in contributing to the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).

Mecanismo De Acción

Target of Action

Indazole derivatives, which include this compound, are known to have significant biological activity and are prevalent in many natural products and drugs . They play a crucial role in cell biology and have been used in the treatment of various disorders, including cancer and microbial infections .

Mode of Action

Indazole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects

Biochemical Pathways

Indazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-bromo-4-chloro-3-methyl-1H-indazole could potentially have similar effects.

Safety and Hazards

Direcciones Futuras

The medicinal properties of indazole, including 5-bromo-4-chloro-3-methyl-1H-indazole, are expected to be explored in the future for the treatment of various pathological conditions . The development of new analytical methods for the quantification of this compound in biological matrices is also anticipated.

Propiedades

IUPAC Name |

5-bromo-4-chloro-3-methyl-2H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c1-4-7-6(12-11-4)3-2-5(9)8(7)10/h2-3H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORINVRJZNHYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1)C=CC(=C2Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,6R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B2745102.png)

![N-(2-chlorobenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2745103.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2745104.png)

![2-(9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2745111.png)

![[1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B2745113.png)

![N-(5-acetamido-2-methoxyphenyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2745114.png)

![2-[[1-[(3-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2745117.png)

![4-(6-((4-methoxy-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2745118.png)